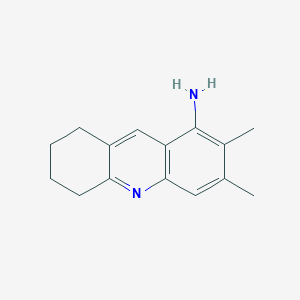
L-Prolylglycyl-L-isoleucyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolylglycyl-L-isoleucyl-L-serine is a tripeptide composed of the amino acids L-proline, glycine, L-isoleucine, and L-serine. Tripeptides like this compound are of significant interest in biochemistry and pharmacology due to their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-isoleucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overproduce the desired peptide, which is then extracted and purified.
化学反应分析
Types of Reactions
L-Prolylglycyl-L-isoleucyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced peptides, and substituted analogs with modified biological activities.
科学研究应用
L-Prolylglycyl-L-isoleucyl-L-serine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the production of peptide-based drugs and as a research tool in drug discovery.
作用机制
The mechanism of action of L-Prolylglycyl-L-isoleucyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzymes involved in disease pathways or activate receptors that regulate cellular functions.
相似化合物的比较
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features and biological activities.
Glycyl-L-prolyl-L-glutamate: A tripeptide studied for its neuroprotective effects.
Uniqueness
L-Prolylglycyl-L-isoleucyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biological properties. Its combination of L-proline, glycine, L-isoleucine, and L-serine residues allows it to interact with different molecular targets and exhibit unique therapeutic potential.
属性
CAS 编号 |
823802-94-4 |
|---|---|
分子式 |
C16H28N4O6 |
分子量 |
372.42 g/mol |
IUPAC 名称 |
(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N4O6/c1-3-9(2)13(15(24)19-11(8-21)16(25)26)20-12(22)7-18-14(23)10-5-4-6-17-10/h9-11,13,17,21H,3-8H2,1-2H3,(H,18,23)(H,19,24)(H,20,22)(H,25,26)/t9-,10-,11-,13-/m0/s1 |
InChI 键 |
DFEBWDUZXHDXJY-ZPFDUUQYSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
规范 SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


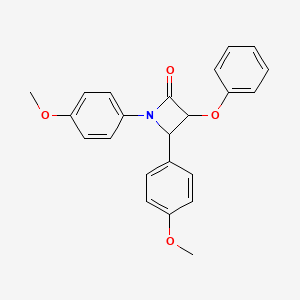
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)

![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
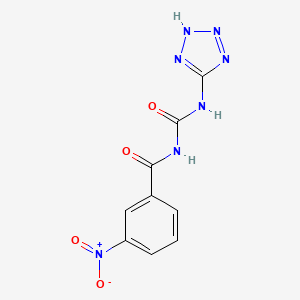
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)

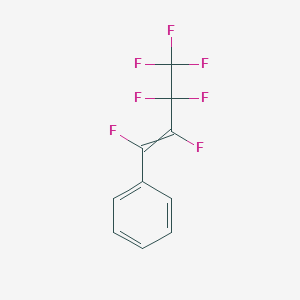
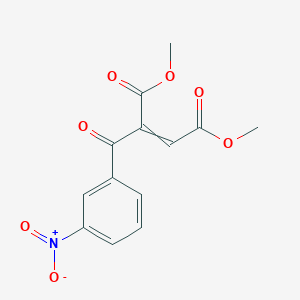
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
